Fmoc-alpha-methyl-D-Propargylglycine is a synthetic amino acid derivative that plays a significant role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group, which enhances its stability and reactivity during chemical reactions. Fmoc-alpha-methyl-D-Propargylglycine is recognized for its utility in the synthesis of complex peptides and has garnered attention in various scientific research applications.
Fmoc-alpha-methyl-D-Propargylglycine can be sourced from chemical suppliers specializing in amino acids and peptide synthesis reagents. It is classified as a modified amino acid due to the incorporation of the propargyl group, which introduces unique reactivity profiles compared to standard amino acids. The compound is often utilized in research settings for its ability to facilitate specific chemical reactions, including click chemistry.
The synthesis of Fmoc-alpha-methyl-D-Propargylglycine typically involves several key steps:
Industrial production may involve automated peptide synthesizers that streamline these processes for larger scale production, optimizing conditions for maximum yield and efficiency .
Fmoc-alpha-methyl-D-Propargylglycine has a molecular formula of CHNO and a molecular weight of approximately 349.39 g/mol. The structure features:
The compound's structural characteristics make it suitable for incorporation into peptides where specific reactivity is desired .
Fmoc-alpha-methyl-D-Propargylglycine can undergo several important chemical reactions:
The mechanism of action for Fmoc-alpha-methyl-D-Propargylglycine primarily involves its integration into peptides via solid-phase peptide synthesis. During this process, the alkyne functionality allows for subsequent click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which leads to the formation of stable triazole linkages. These linkages enhance both the stability and bioactivity of the resulting peptides, making them valuable in various biological applications .
The compound's physical state, solubility profile, and stability are critical factors influencing its application in peptide synthesis and other chemical processes .
Fmoc-alpha-methyl-D-Propargylglycine has diverse applications across multiple scientific fields:
Zinc-mediated alkylation represents a cornerstone for synthesizing N-protected propargylglycine derivatives. This method utilizes organozinc reagents to facilitate the nucleophilic addition of propargyl halides to glycine equivalents. The glycine cation equivalent, generated by reacting N-Boc-glycine with zinc dust, undergoes stereoselective alkylation with propargyl halides under anhydrous conditions. This process yields enantiomerically enriched N-Boc-propargylglycine precursors with minimal racemization due to the mild reaction conditions and the chelating effect of zinc [2] [5]. The N-Boc group is subsequently cleaved and replaced by Fmoc protection using Fmoc-OSu (9-fluorenylmethyloxycarbonyl N-succinimidyl carbonate) in the presence of silylating agents like MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide). Silylation prevents unwanted oligomerization during Fmoc introduction, achieving >98% purity in multigram-scale syntheses [4].
Table 1: Comparison of Propargylglycine Synthesis Methods
Method | Reaction Conditions | Yield (%) | Enantiomeric Excess (%) | Key Advantage |
---|---|---|---|---|
Zinc-Mediated Alkylation | Anhydrous DMF, 25°C, 12h | 85–90 | 90–95 | Minimal racemization |
Seyferth-Gilbert Homologation | THF, –78°C to RT, 5h | 75–80 | 98 | High stereocontrol |
Enzymatic Resolution | Buffer, pH 7.0, 37°C, 24h | 40–45 | >99 | Access to both enantiomers |
An alternative approach employs the Seyferth-Gilbert homologation, where a double-Boc-protected glycine precursor reacts with dimethyl (diazomethyl)phosphonate. This method enables chain extension with propargyl groups while preserving chiral integrity, crucial for synthesizing Fmoc-α-methyl-D-propargylglycine (CAS: 1198791-65-9) [7]. The α-methyl group introduces significant steric hindrance, necessitating precise temperature control (–78°C) to suppress epimerization.
Asymmetric hydrogenation leverages transition-metal catalysts to install chiral centers with high enantioselectivity. Rhodium complexes with chiral ligands like DuPhos (1,2-bis(phospholano)benzene) facilitate the hydrogenation of dehydroamino acid precursors bearing propargyl side chains. This method achieves enantiomeric excesses (ee) >95% by exploiting π-coordination between the alkyne and metal center, which directs stereoselective hydrogen delivery [8]. The dehydroamino acid substrates are synthesized via Erlenmeyer azlactone condensation, coupling Fmoc-protected glycine with propargyl aldehyde derivatives. Hydrogenation occurs at 50–100 psi H₂ in methanol, followed by acid hydrolysis to yield Fmoc-α-methyl-L-propargylglycine. For the D-enantiomer, enantioselective crystallization or chemical inversion is employed post-hydrogenation [2].
Enzymatic resolution addresses challenges in accessing the D-enantiomer of α-methyl-propargylglycine. Proteases such as subtilisin or α-chymotrypsin selectively hydrolyze the ester bonds of L-configured amino acids in racemic mixtures, leaving the D-enantiomer intact. For example, racemic N-acetyl-α-methyl-propargylglycine methyl ester undergoes hydrolysis in phosphate buffer (pH 7.5) at 37°C, enriching D-enantiomers with >99% ee after 24 hours [8]. The resolved D-amino acid is then Fmoc-protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in dioxane. This method is particularly valuable for industrial-scale production, as immobilized enzymes enable catalyst recycling and reduce costs [2].
Fmoc-α-methyl-D-propargylglycine (Fmoc-α-Me-D-Pra-OH) exhibits excellent compatibility with Fmoc-SPPS protocols. Its sterically hindered α-methyl group suppresses aspartimide formation—a common side reaction in sequences containing Asp-Gly or Asp-Asp motifs—by reducing base-mediated cyclization during piperidine deprotection [3]. Coupling efficiency is optimized using activating agents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N,N′-tetramethyluronium hexafluorophosphate) and OxymaPure® (ethyl cyano(hydroxyimino)acetate) in DMF, achieving >99% coupling yields within 30 minutes [6].
Table 2: SPPS Performance of Fmoc-α-methyl-D-Propargylglycine
Parameter | Standard AA | Fmoc-α-Me-D-Pra-OH | Notes |
---|---|---|---|
Coupling Time | 20–60 min | 30–45 min | Requires HATU/Oxyma activation |
Deprotection Efficiency | >99% | >99.5% | Resistant to aspartimide formation |
Alkyne Stability | N/A | Excellent | Unaffected by TFA or piperidine |
Resin selection is critical for incorporating this derivative. Wang resins (4-hydroxymethylphenoxymethyl polystyrene) and Rink amide resins enable efficient loading via esterification or amide bond formation, respectively. The alkyne moiety remains inert under standard SPPS conditions (20% piperidine/DMF, 0.5M HOBt), allowing post-synthetic modifications via click chemistry [3] [6].
Microwave irradiation dramatically enhances the efficiency of incorporating Fmoc-α-methyl-D-propargylglycine into peptide chains. By reducing coupling times from 60 to 5 minutes and deprotection steps from 20 to 2 minutes, microwave energy (50W, 75°C) improves reaction kinetics through accelerated diffusion and transition-state stabilization [7]. This approach is indispensable for synthesizing long (>30 residues) or aggregation-prone peptides, as intermittent microwave pulses (0.5–1 minute) disrupt β-sheet formation. A case study demonstrated the synthesis of a 15-mer neuropeptide containing Fmoc-α-methyl-D-Pra-OH at position 7, achieving 95% crude purity versus 80% with conventional methods [7].
Table 3: Microwave vs. Conventional SPPS for Fmoc-α-Me-D-Pra-OH Incorporation
Metric | Conventional SPPS | Microwave SPPS | Improvement |
---|---|---|---|
Coupling Time | 45 min | 5 min | 89% reduction |
Deprotection Time | 20 min | 2 min | 90% reduction |
Crude Purity (15-mer) | 80% | 95% | 15% increase |
Total Synthesis Time | 48h | 8h | 83% reduction |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7